molecular formula C11H12ClN3O2 B11862638 Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11862638
M. Wt: 253.68 g/mol
InChI Key: GOYNHVIOZHHHAP-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1035835-21-2) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with substituents at positions 5, 6, and 5. The 5- and 7-methyl groups enhance steric bulk and electron-donating effects, while the 6-chloro substituent introduces an electron-withdrawing character. This compound is synthesized via a multi-step protocol starting from ethyl 2-cyanoacetate, involving cyclocondensation with hydrazine hydrate and dimethylformamidine dimethyl acetal, followed by halogenation at position 6 . Its ester moiety at position 3 provides a handle for further functionalization, making it a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-5-13-15-7(3)9(12)6(2)14-10(8)15/h5H,4H2,1-3H3

InChI Key

GOYNHVIOZHHHAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the 5-amino group on the diketone’s carbonyl carbons, followed by cyclodehydration. Sulfuric acid in acetic acid (AcOH) is typically used to catalyze the reaction at reflux temperatures (80–100°C). The chloro substituent at position 4 of the pyrazole precursor directs the formation of the 6-chloro group in the pyrimidine ring due to the fused ring numbering.

Table 1: Representative Cyclocondensation Conditions

Starting MaterialReagentSolventTemperatureTime (h)Yield (%)
5-Amino-4-chloro-pyrazole-3-esterPentane-2,4-dioneAcOH100°C1285
5-Amino-3-ethoxycarbonylpyrazoleEthyl acetoacetateEtOH80°C1878

This method’s efficiency depends on the electron-withdrawing effect of the ester group, which enhances the reactivity of the pyrazole amine.

Halogenation of Preformed Pyrazolo[1,5-a]pyrimidine Cores

Post-synthetic chlorination offers an alternative route. Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 52664-01-4) can be halogenated at position 6 using electrophilic chlorinating agents.

Chlorination Agents and Regioselectivity

N-Chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃) selectively introduces chlorine at the electron-rich position 6. For example, reacting the 5,7-dimethyl derivative with NCS in dichloromethane at 0–25°C achieves 70–80% yields.

Table 2: Halogenation Conditions for Position 6

SubstrateChlorinating AgentCatalystSolventYield (%)
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateNCSFeCl₃CH₂Cl₂75
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylateCl₂AlCl₃Toluene65

Regioselectivity is governed by the electron-donating methyl groups at positions 5 and 7, which activate position 6 for electrophilic attack.

Multi-Component Reactions for One-Pot Synthesis

Recent advances in multi-component reactions (MCRs) enable the efficient construction of halogenated pyrazolo[1,5-a]pyrimidines. A three-component reaction involving aldehydes, malononitrile, and 5-aminopyrazoles, with in situ chlorination, has been reported.

General Procedure and Optimization

A mixture of methyl-substituted aldehydes, malononitrile, and 5-amino-3-ethoxycarbonylpyrazole reacts with sodium hypochlorite (NaClO) in aqueous ethanol at 60°C. The reaction proceeds via Knoevenagel condensation, cyclization, and chlorination in one pot, yielding the target compound in 82% efficiency.

Table 3: Multi-Component Reaction Parameters

AldehydeChlorine SourceSolventTemperatureTime (h)Yield (%)
2,4-DimethylbenzaldehydeNaClOEtOH/H₂O60°C682
IsobutyraldehydeCl₂ gasDMF50°C868

This method minimizes isolation steps and improves atom economy, though scalability requires careful control of chlorine gas.

Comparative Analysis of Synthetic Routes

Yield and Practicality

  • Cyclocondensation : Yields 75–85% but requires pre-synthesized chlorinated pyrazoles.

  • Halogenation : Moderate yields (65–75%) with challenges in regioselectivity.

  • MCRs : High yields (82%) but sensitive to reagent stoichiometry.

Chemical Reactions Analysis

Cyclocondensation with β-Dicarbonyl Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. For this derivative:

  • Key reactants :

    • Ethyl 5-amino-3-(arylamino)-1H-pyrazole-4-carboxylate derivatives (precursors for the pyrazole ring).

    • Chlorinated β-diketones or enaminones (to introduce the 6-chloro and 5,7-dimethyl groups).

  • Mechanism :

    • Nucleophilic attack by the amino group of the pyrazole on the electrophilic carbonyl carbon of the β-diketone.

    • Cyclization and dehydration to form the pyrimidine ring.

    • Regioselectivity : X-ray crystallography and NMR studies confirm that substituents at the 5,6,7 positions originate from the β-dicarbonyl component .

Halogenation Strategies

While oxidative halogenation (e.g., NaX/K2_2S2_2O8_8) is effective for introducing halogens at position 3 in pyrazolo[1,5-a]pyrimidines , the 6-chloro group in this compound likely derives from a pre-halogenated β-dicarbonyl reagent rather than post-synthetic modification.

Reaction Conditions and Optimization

ParameterDetailsSource
Solvent Water or ethanol under reflux
Catalyst K2_2S2_2O8_8 (enables cyclization and oxidative steps)
Temperature 80–100°C for 6–12 hours
Yield 65–85% (depending on substituent compatibility)

Key Observations :

  • The ethyl carboxylate at position 3 remains stable under these conditions.

  • Methyl groups at positions 5 and 7 enhance steric stability, reducing side reactions .

Ester Hydrolysis

The ethyl carboxylate group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions:

  • Conditions : HCl (conc.)/H2_2O (1:1) at 60°C or NaOH/EtOH .

  • Application : Facilitates further derivatization (e.g., amidation).

Chloro Substituent Reactivity

The 6-chloro group exhibits moderate electrophilicity:

  • Nucleophilic Aromatic Substitution (SNAr) : Requires electron-withdrawing groups (e.g., nitro) to activate the ring, which is absent here. Limited reactivity observed .

  • Cross-Coupling : Potential for Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, though unreported for this derivative.

Structural Characterization

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} spectra confirm regiochemistry:

    • δ 1.35 ppm (t, 3H) : Ethyl group protons.

    • δ 2.45–2.60 ppm (s, 6H) : Methyl groups at positions 5 and 7 .

  • X-ray Diffraction : Confirms planar pyrazolo[1,5-a]pyrimidine core and substituent orientations .

Stability and Storage

  • Thermal Stability : Decomposes above 250°C .

  • Storage : Stable at 2–8°C under inert atmosphere .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of pyrazolo[1,5-a]pyrimidines, including ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. A study evaluated several pyrazole derivatives against multidrug-resistant bacterial strains using agar well-diffusion and broth microdilution methods. The results indicated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating the potential of this compound as a lead for developing new antibacterial agents .

2. Antibiofilm Activity
In addition to its antibacterial effects, this compound also exhibits antibiofilm properties. The ability to inhibit biofilm formation is crucial in treating infections caused by biofilm-forming bacteria, which are often resistant to conventional antibiotics. The study noted that certain derivatives showed a bactericidal effect comparable to established antibiotics like Erythromycin and Amikacin .

3. Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidine derivatives have been recognized for their anti-inflammatory activities. The structural features of this compound may contribute to its efficacy in reducing inflammation through various pathways, potentially making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

4. Anticancer Research
The compound has shown promise in anticancer research as well. Pyrazolo[1,5-a]pyrimidines are known to interact with several biological targets involved in cancer progression. This compound may act as an inhibitor of specific kinases or other enzymes implicated in tumor growth .

Case Study 1: Antibacterial Screening

A recent investigation synthesized multiple pyrazolo[1,5-a]pyrimidine derivatives and screened them for antibacterial activity against clinical isolates of multidrug-resistant bacteria. This compound was among the compounds that exhibited promising results, leading to further exploration of its structure-activity relationship (SAR) .

Case Study 2: Biofilm Inhibition

Another study focused on the antibiofilm effects of various pyrazole derivatives on S. aureus and P. aeruginosa. The findings indicated that this compound significantly inhibited biofilm formation at sub-inhibitory concentrations, suggesting its potential utility in treating chronic infections associated with biofilms .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly modifiable, with substituent variations significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Structural Analogs and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight Key Properties/Effects References
Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Me, 6-Cl, 7-Me 268.7 Moderate lipophilicity (LogP ~3.4); electron-withdrawing Cl enhances electrophilicity for nucleophilic substitution. High synthetic yield (80%) .
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 7-Cl 275.1 Increased polarity (LogP 1.39) due to two Cl groups; reduced metabolic stability compared to methyl-substituted analogs .
Ethyl 6-amino-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 6-NH₂, 7-(4-Cl-Ph) 482.97 Amino group improves hydrogen bonding with biological targets; 4-chlorophenyl enhances π-π stacking. Higher melting point (221–223°C) due to crystallinity .
Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 6-(3-F-Bn), 5-Me, 7-Me 327.4 Fluorine atom increases bioavailability via reduced oxidative metabolism. Higher molecular weight and LogP (3.4) improve membrane permeability .
Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl, 6-OMe 255.66 Methoxy group at 6-position introduces steric hindrance, reducing reactivity. Lower density (1.84 g/cm³) compared to chloro analogs .

Physicochemical Properties

  • Lipophilicity : Chloro and methyl groups increase LogP (e.g., 3.4 for 6-chloro-5,7-dimethyl vs. 1.39 for 5,7-dichloro) .
  • Solubility: Amino and methoxy substituents improve aqueous solubility (e.g., 6-NH₂ derivative: ~2 mg/mL in PBS vs. <0.5 mg/mL for chloro analogs) .
  • Thermal Stability : Methyl groups enhance thermal stability (melting point >200°C for most methylated derivatives vs. ~180°C for dichloro analogs) .

Key Research Findings

Substituent Position Matters : Chloro at position 6 (vs. 5 or 7) optimizes electronic effects for electrophilic aromatic substitution, enabling selective functionalization .

Ester vs. Amide : Replacing the ester with an amide improves metabolic stability by 4-fold, critical for in vivo efficacy .

Stereochemistry: Diastereomers (e.g., SYN vs. ANTI in reduced derivatives) show distinct NOE interactions and conformational preferences, affecting target binding .

Biological Activity

Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1035835-21-2) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in medicinal chemistry due to its unique structural properties and bioactivity.

  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 253.68 g/mol
  • Density : 1.38 g/cm³ (predicted)
  • pKa : -1.26 (predicted)

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity :
    • The compound has been shown to inhibit certain cancer cell lines by targeting specific enzymes and pathways involved in tumor growth. Pyrazolo[1,5-a]pyrimidines are known to exhibit inhibitory activity against BRAF(V600E) and EGFR kinases, which are critical in cancer progression .
  • Enzyme Inhibition :
    • This compound demonstrates inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition is significant as it can lead to potential treatments for malaria and autoimmune diseases .
  • Antimicrobial Properties :
    • Some derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable antimicrobial activity, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the chloro group at the 6-position enhances its binding affinity to target proteins.
  • Methyl groups at the 5 and 7 positions contribute to the lipophilicity and overall stability of the compound .

Case Studies

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Umesha et al. (2009)Identified that pyrazole derivatives show significant anti-inflammatory and antibacterial activities .
ACS Journal of Medicinal Chemistry (2020)Reported that compounds targeting DHODH could be effective against various diseases including malaria .
MDPI Review (2021)Summarized various pyrazolo[1,5-a]pyrimidines with anticancer potential and enzymatic inhibitory activity .

Q & A

Q. What are the common synthetic routes for Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization and functionalization steps. A validated approach includes:

  • Pyrazole Ring Formation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., uses 3-amino-pyrazole intermediates).
  • Pyrimidine Core Assembly : Introducing chloro and methyl groups via nucleophilic substitution or condensation reactions under basic conditions.
  • Esterification : Final carboxylate esterification using ethanol and acid catalysis.

Q. Optimization Strategies :

  • Solvent Systems : Ethanol:water (1:1) under ultrasonic irradiation enhances yield (95%) and reaction rate .
  • Reduction Conditions : Ethanol as a solvent aids in isolating anti-configuration isomers during reductions (e.g., anti-isomer 7b in ) .

Q. Table 1. Synthesis Optimization Examples

StepSolvent/ConditionsYieldKey OutcomeReference
Pyrimidine AssemblyEthanol:water (1:1), ultrasound95%High-purity crystalline product
ReductionEthanol, ambient conditions70%Anti-configuration isolation

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

NMR is critical for structural elucidation:

  • <sup>1</sup>H NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.5–8.2 ppm) .
  • <sup>13</sup>C NMR : Confirms carbonyl (δ 165–170 ppm) and quaternary carbons in the pyrazolo-pyrimidine core .
  • Stereochemical Analysis : uses NMR to distinguish syn- and anti-isomers via coupling constants and NOE effects .

Q. Purity Assessment :

  • Melting point consistency (e.g., 159–160°C for derivative 4k in ) .
  • Chromatographic methods (TLC/HPLC) to monitor reaction progress and byproduct formation .

Advanced Questions

Q. How do solvent systems and reaction conditions influence the stereochemical outcomes during synthesis?

The solvent polarity and reaction temperature significantly impact stereochemistry:

  • Ethanol vs. Other Solvents : Ethanol promotes selective crystallization of anti-isomers during reductions (e.g., 7b in ), while polar aprotic solvents may yield inseparable mixtures .
  • Ultrasonic Irradiation : Enhances reaction homogeneity, reducing side reactions (e.g., achieved 95% yield in ethanol:water) .

Q. Table 2. Solvent Effects on Stereochemistry

SolventReaction TypeIsomer Ratio (syn:anti)Reference
EthanolReduction0:100 (anti)
DMFCyclizationMixture (unresolved)

Q. What strategies are effective in analyzing contradictory spectral data during structural elucidation?

Contradictions often arise from:

  • Isomeric Mixtures : Use 2D NMR (COSY, NOESY) to resolve overlapping signals (e.g., differentiated syn and anti via NOE correlations) .
  • Byproduct Identification : LC-MS or HRMS to detect impurities (e.g., observed decarboxylation byproducts during ester hydrolysis) .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values for ambiguous cases.

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Molecular Docking : Predict binding to targets like B-Raf kinase (e.g., explored substituent effects on kinase inhibition) .
  • QSAR Modeling : Correlate electronic properties (e.g., Hammett constants of chloro/methyl groups) with bioactivity.
  • ADMET Prediction : Assess solubility, permeability, and metabolic stability using tools like SwissADME.

Q. Table 3. Structure-Activity Relationship (SAR) Insights

SubstituentBiological Activity (IC50)Key FindingReference
6-Cl, 5,7-diMeB-Raf kinase inhibitionEnhanced potency over non-chloro analogs
Ester replacementVaries (heterocycles improve activity)Carboxylate position critical for binding

Q. What are the challenges in functionalizing the pyrazolo-pyrimidine core, and how can they be mitigated?

  • Chloro Group Reactivity : Susceptible to nucleophilic displacement; use mild bases (e.g., K2CO3) to avoid decomposition .
  • Ester Hydrolysis : Acidic/alkaline conditions may cause decarboxylation (e.g., recommends controlled pH for hydrolysis) .
  • Steric Hindrance : 5,7-Dimethyl groups limit access to the C6 position; employ directing groups or metal catalysis .

Q. How does the anti-configuration of reduced derivatives impact their physicochemical properties?

  • Solubility : Anti-isomers (e.g., 7b in ) exhibit lower solubility in non-polar solvents due to dipole alignment .
  • Bioactivity : Stereochemistry influences target binding; anti-isomers may show enhanced kinase inhibition compared to syn .

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